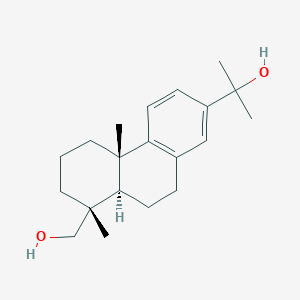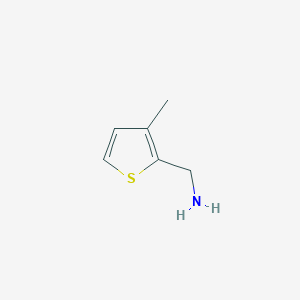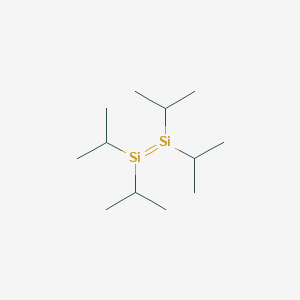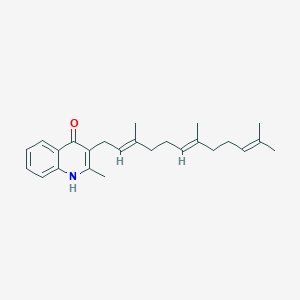
2-フェニルシクロプロパンカルボン酸エチル
概要
説明
Ethyl 2-phenylcyclopropanecarboxylate is an organic compound with the molecular formula C12H14O2. It is a colorless liquid commonly used as an intermediate in organic synthesis. The compound is characterized by a cyclopropane ring substituted with a phenyl group and an ethyl ester group, making it a versatile building block in various chemical reactions .
科学的研究の応用
Ethyl 2-phenylcyclopropanecarboxylate has several applications in scientific research:
作用機序
Mode of Action
Ethyl 2-phenylcyclopropanecarboxylate is involved in the Ru(salen)-mediated cyclopropanation reaction of styrene with ethyl diazoacetate (EDA). The reaction mechanism involves the formation of carbene species and a cyclopropanation step . The C−H group of the catalyst plays a key role in enantioselectivity .
Biochemical Pathways
It is involved in the cyclopropanation reaction, which is a common method for synthesizing cyclopropanes . Cyclopropanes are found in many natural products and bioactive compounds .
Result of Action
It is known that cyclopropane-containing compounds can undergo a wide array of synthetically useful transformations, making them versatile building blocks in organic synthesis .
生化学分析
Biochemical Properties
Cyclopropanation reactions, which involve the formation of a cyclopropane ring as seen in Ethyl 2-phenylcyclopropanecarboxylate, are known to be catalyzed by certain enzymes
Molecular Mechanism
It is known that cyclopropanation reactions can be mediated by certain enzymes , suggesting that Ethyl 2-phenylcyclopropanecarboxylate may interact with these enzymes at the molecular level
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 2-phenylcyclopropanecarboxylate can be synthesized through the cyclopropanation of styrene with ethyl diazoacetate. The reaction typically involves the use of a transition metal catalyst, such as dirhodium(II) complexes, which facilitate the formation of the cyclopropane ring . The reaction conditions often include refluxing in xylene and the gradual addition of reactants to control the reaction rate and yield .
Industrial Production Methods: On an industrial scale, the synthesis of ethyl 2-phenylcyclopropanecarboxylate follows similar principles but is optimized for larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and higher efficiency. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and minimize by-products .
化学反応の分析
Types of Reactions: Ethyl 2-phenylcyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: 2-phenylcyclopropanecarboxylic acid.
Reduction: 2-phenylcyclopropanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
類似化合物との比較
Ethyl 2-phenylcyclopropanecarboxylate can be compared with other cyclopropane derivatives:
Ethyl cyclopropanecarboxylate: Lacks the phenyl group, making it less versatile in aromatic substitution reactions.
2-phenylcyclopropanecarboxylic acid: The acid form of the compound, which is more reactive in certain chemical reactions.
Methyl 2-phenylcyclopropanecarboxylate: Similar structure but with a methyl ester group, affecting its reactivity and solubility.
The uniqueness of ethyl 2-phenylcyclopropanecarboxylate lies in its combination of the cyclopropane ring and phenyl group, providing a balance of reactivity and stability that is valuable in synthetic chemistry .
特性
IUPAC Name |
ethyl 2-phenylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-14-12(13)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGUIJLJERBBCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90914228 | |
| Record name | Ethyl 2-phenylcyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90914228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97-71-2 | |
| Record name | 97-71-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245856 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-phenylcyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90914228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














